Diethyl Phosphite-d11
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Overview
Description
Diethyl Phosphite-d11 is a deuterated derivative of diethyl phosphite, an organophosphorus compound with the formula (C2H5O)2P(O)H. This compound is widely used in organic synthesis due to its high reactivity, particularly the P-H bond. This compound is a colorless liquid and is often employed as a reagent for generating other organophosphorus compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl Phosphite-d11 can be synthesized through the reaction of phosphorus trichloride with ethanol. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In the presence of a base, triethyl phosphite can be formed instead .
Industrial Production Methods
Industrial production of diethyl phosphite typically involves the same reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl Phosphite-d11 undergoes various types of reactions, including:
Hydrolysis: Diethyl phosphite hydrolyzes to give phosphorous acid, accelerated by hydrogen chloride.
Transesterification: When treated with an alcohol, diethyl phosphite undergoes transesterification, producing different phosphites.
P-Alkylation: Deprotonation with potassium tert-butoxide allows for alkylation at the phosphorus atom.
Reaction with Grignard Reagents: This reaction results in initial deprotonation followed by displacement of the ethoxy groups, forming secondary phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, Grignard reagents, and various alcohols. Conditions often involve the use of bases or catalysts to facilitate the reactions .
Major Products
Major products formed from these reactions include phosphorous acid, different phosphites, and secondary phosphine oxides .
Scientific Research Applications
Diethyl Phosphite-d11 has a wide range of applications in scientific research:
Mechanism of Action
Diethyl Phosphite-d11 exerts its effects primarily through its high reactivity, particularly the P-H bond. This reactivity allows it to participate in various chemical reactions, forming new compounds. In biological systems, it can act as a cholinesterase inhibitor, contributing to the inactivation of the neurotransmitter acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl Phosphite-d11 include:
Diethyl Phosphite: The non-deuterated version, with similar reactivity and applications.
Triethyl Phosphite: Formed under similar conditions but in the presence of a base.
Dimethyl Phosphite: Another phosphite with similar properties but different alkyl groups.
Uniqueness
This compound is unique due to its deuterated nature, which can be advantageous in certain research applications, such as NMR spectroscopy, where the presence of deuterium can provide clearer results and insights .
Properties
Molecular Formula |
C4H11O3P |
---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-[deuterio(1,1,2,2,2-pentadeuterioethoxy)(2H)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H11O3P/c1-3-6-8(5)7-4-2/h8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,8D |
InChI Key |
MJUJXFBTEFXVKU-RVMHOJEHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)([2H])OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOP(=O)OCC |
Origin of Product |
United States |
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